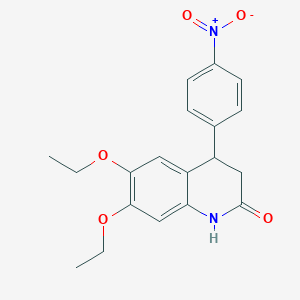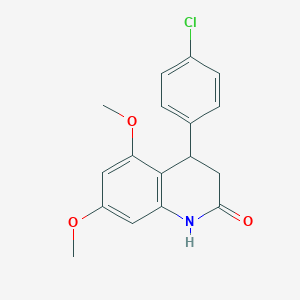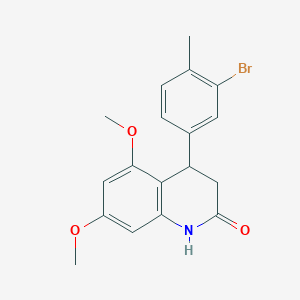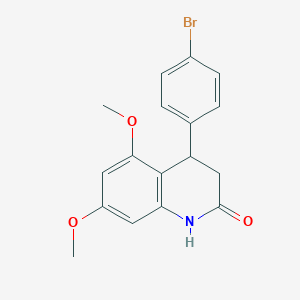
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BDQ, is a synthetic compound that has been synthesized using various methods. BDQ has been the focus of scientific research due to its potential as a therapeutic agent for the treatment of tuberculosis.
Mechanism of Action
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone inhibits the activity of the ATP synthase enzyme, which is essential for the production of ATP, the energy currency of the cell. By inhibiting ATP synthase, 4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone disrupts the energy metabolism of the bacteria, leading to their death.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have a low toxicity profile in animal studies, indicating its potential as a safe and effective therapeutic agent. It has also been shown to have a long half-life, allowing for once-daily dosing.
Advantages and Limitations for Lab Experiments
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in laboratory experiments, including its high potency, low toxicity, and broad-spectrum activity against drug-resistant strains of tuberculosis. However, its synthesis is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, including the development of new formulations and delivery methods, the evaluation of its efficacy in combination with other tuberculosis drugs, and the investigation of its potential use in the treatment of other bacterial infections.
In conclusion, 4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has shown promise as a therapeutic agent for the treatment of tuberculosis. Its mechanism of action, low toxicity profile, and broad-spectrum activity make it a promising candidate for the development of new tuberculosis drugs. Further research is needed to fully understand its potential and to develop new formulations and delivery methods.
Scientific Research Applications
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential use in the treatment of tuberculosis, a bacterial infection that affects the lungs. It has been found to be effective against both drug-susceptible and drug-resistant strains of tuberculosis, making it a promising candidate for the development of new tuberculosis drugs.
properties
IUPAC Name |
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-21-12-7-14-17(15(8-12)22-2)13(9-16(20)19-14)10-3-5-11(18)6-4-10/h3-8,13H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSFFGQDBBVGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Br)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



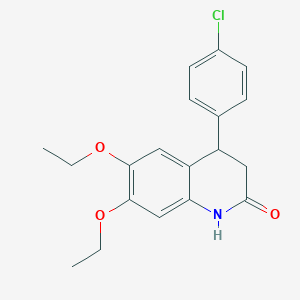


![6,7-diethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263082.png)

